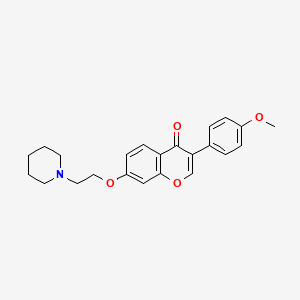

3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Description

3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (hereafter referred to as G1) is a synthetic isoflavone derivative designed to target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. Structurally, it features a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3 and a piperidine-linked ethoxy chain at position 7 (Figure 1). This compound was synthesized via nucleophilic substitution, yielding a white solid with 85.7% purity and confirmed by $^1$H NMR and $^13$C NMR .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)21-16-28-22-15-19(9-10-20(22)23(21)25)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMHRWHJVGPMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Formononetin Utilization

Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) serves as a strategic precursor due to its native 4-methoxyphenyl group at C3 and hydroxyl group at C7. Key properties:

- Purity : ≥98% (HPLC).

- Melting Point : 177–179°C.

Alkylation at C7 Position

The hydroxyl group at C7 is alkylated to introduce the 2-bromoethoxy side chain, a critical intermediate for subsequent amination.

General Alkylation Procedure

Reagents :

- Formononetin (5 g, 18.6 mmol).

- 1,2-Dibromoethane (17.2 mL, 199 mmol).

- Anhydrous K₂CO₃ (30 g, 270 mmol).

- Acetone (500 mL).

Conditions :

- Reflux for 10 hours under nitrogen.

- Filtration and vacuum drying (50°C).

Outcome :

Piperidine Substitution via Nucleophilic Amination

The bromoethoxy intermediate undergoes nucleophilic substitution with piperidine to install the final side chain.

Optimization of Amination

Reagents :

- 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (a1).

- Piperidine (2 equivalents).

- K₂CO₃ (3 equivalents).

- Dry DMF or acetone.

Conditions :

- 80°C for 6–8 hours.

- Monitoring via TLC (ethyl acetate/hexane, 1:1).

Outcome :

Mechanistic Considerations

- The reaction proceeds via an SN2 mechanism , favored by the primary bromide and polar aprotic solvents.

- Excess piperidine ensures complete displacement and minimizes elimination by-products.

Alternative Synthetic Routes

Reductive Amination Approach

A two-step strategy involving:

- Ethylene Oxide Ring Opening :

- Reaction of 7-hydroxy chromen-4-one with ethylene oxide under acidic conditions.

- Reductive Amination :

- Condensation of the resulting 2-hydroxyethoxy intermediate with piperidine using NaBH₃CN.

Limitations : Lower yields (~75%) due to competing over-alkylation.

Mitsunobu Coupling

- Reagents : DIAD, PPh₃, and 2-(piperidin-1-yl)ethanol.

- Conditions : THF, 0°C to room temperature.

- Yield : ≤65%, attributed to steric hindrance at C7.

Analytical and Spectroscopic Characterization

Critical data for the target compound:

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives.

Substitution: The piperidin-1-yl ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen-4-one derivatives.

Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It can scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.

Medicine

In medicine, research has focused on its anticancer properties. The compound has shown potential in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: It induces apoptosis through the activation of caspases and disrupts the cell cycle by modulating cyclin-dependent kinases (CDKs).

Comparison with Similar Compounds

Key Compounds

Key Findings :

- G2 , with a 2-methylpiperidine group, exhibits enhanced inhibitory activity compared to G1, attributed to improved hydrophobic interactions with AChE’s peripheral anionic site (PAS) .

- Compound 14 replaces the 4-methoxyphenyl group with 4-hydroxyphenyl, reducing activity due to decreased lipophilicity and weaker π-π stacking with AChE’s catalytic site .

Analogues with Alternative Amine Substituents

Key Compounds

Key Findings :

- Bulky substituents (e.g., dibenzylamino in Compound 11) reduce activity due to steric hindrance in AChE’s narrow gorge.

- Compound 13 , featuring a rigid adamantyl group, shows moderate activity, suggesting partial compatibility with AChE’s PAS .

Analogues with Modified Core Structures

Key Compounds

Key Findings :

- FM04 demonstrates divergent biological activity (anticancer vs. neuroprotective), highlighting scaffold versatility .

- BPR13 ’s chromen-2-one core shifts selectivity toward MAO-B, a target distinct from G1’s AChE/BuChE focus .

Physicochemical and Pharmacokinetic Comparison

Table 3: Physicochemical Properties

| Compound ID | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| G1 | 3.2 | 0.12 | 135–136.6 |

| G2 | 3.5 | 0.09 | 128–130.7 |

| Compound 14 | 2.8 | 0.25 | 241–246.5 |

Key Trends :

- Higher lipophilicity (LogP) correlates with improved AChE inhibition but reduced aqueous solubility.

- The hydroxyl group in Compound 14 increases solubility but reduces blood-brain barrier permeability .

Mechanistic Insights from Molecular Studies

- G1 binds to AChE’s catalytic site (CAS) via hydrogen bonding with Ser203 and π-π interactions with Trp86, while its piperidine group engages PAS residues Tyr337 and Tyr341 .

- G2 ’s 2-methylpiperidine enhances binding energy (−42.3 kcal/mol vs. G1’s −39.8 kcal/mol) by filling a hydrophobic subpocket in PAS .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, and how can purity be optimized?

- Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the chromenone core via condensation of a phenol derivative (e.g., 7-hydroxy-4H-chromen-4-one) with a methoxyphenyl aldehyde under acidic or basic catalysis .

- Step 2 : Introduction of the piperidinylethoxy group via nucleophilic substitution. For example, reacting 7-hydroxy-4H-chromen-4-one with 1-(2-chloroethyl)piperidine in the presence of K₂CO₃ and dry acetone under reflux (60–70°C, 8–10 hours) .

- Purity Optimization : Use column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate intermediates and final products. Monitor reactions with TLC (e.g., methanol:DCM 4:6) .

Q. How can the structural identity of this compound be confirmed experimentally?

- Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify the chromenone core (e.g., δ 8.23–6.34 ppm for aromatic protons) and substituents (e.g., piperidinyl CH₂ at δ 2.5–3.5 ppm) .

- FTIR : Confirm carbonyl (C=O) stretches at ~1647 cm⁻¹ and ether (C-O-C) bands at ~1246 cm⁻¹ .

- HRMS : Validate molecular weight (calculated for C₂₃H₂₅NO₄: ~395.18 g/mol) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

- Answer :

- Substituent Modification : Synthesize analogs with variations in the methoxyphenyl (e.g., halogenation) or piperidinylethoxy (e.g., alkyl chain elongation) groups. Compare cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .

- Computational Modeling : Use molecular docking to predict interactions with targets like kinases or GPCRs. For example, the piperidine group may engage in hydrogen bonding with active-site residues .

- Mechanistic Studies : Perform Western blotting or flow cytometry to assess apoptosis induction or cell-cycle arrest in treated cells .

Q. How can discrepancies in reported biological activity data be resolved?

- Answer : Discrepancies may arise from:

- Assay Conditions : Standardize protocols (e.g., cell line origin, serum concentration). For example, conflicting IC₅₀ values in MCF-7 cells could reflect differences in incubation time (24 vs. 48 hours) .

- Compound Solubility : Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic Stability : Perform liver microsome assays to compare degradation rates between batches .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

- Answer : Focus on:

- Bioavailability : Administer via oral gavage in rodent models and measure plasma concentration-time profiles (AUC₀–₂₄h) using LC-MS/MS .

- Blood-Brain Barrier (BBB) Penetration : Assess brain-to-plasma ratios post-IV dosing. Piperidine derivatives often exhibit moderate BBB permeability due to lipophilicity (logP ~2.5) .

- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields (e.g., 66.8% vs. 75%) for similar chromenone derivatives?

- Answer : Key variables include:

- Reaction Scale : Smaller scales (≤1 mmol) often yield higher purity but lower efficiency due to surface-area-to-volume effects .

- Catalyst Choice : DMAP vs. K₂CO₃ may alter nucleophilic substitution rates. DMAP enhances acylation but requires anhydrous conditions .

- Workup Methods : Column chromatography (petroleum ether/ethyl acetate) vs. recrystallization (ethanol/water) can affect recovery rates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.